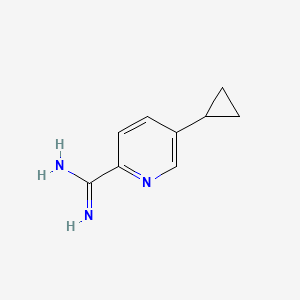
5-Cyclopropylpicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides. This compound is characterized by the presence of a cyclopropyl group attached to the picolinimidamide structure. Picolinimidamides are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpicolinimidamide typically involves the reaction of cyclopropylamine with picolinic acid derivatives. One common method includes the following steps:
Formation of Picolinic Acid Derivative: Picolinic acid is first converted into its corresponding acid chloride using thionyl chloride.
Reaction with Cyclopropylamine: The acid chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to form the desired picolinimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropylpicolinimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropyl group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropylpicolinic acid.
Reduction: Formation of cyclopropylpicolinamine.
Substitution: Formation of various substituted picolinimidamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-Cyclopropylpicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Cyclopropylpicolinimidamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinimidamide: Lacks the cyclopropyl group but shares the core structure.
Cyclopropylamine: Contains the cyclopropyl group but lacks the picolinimidamide structure.
Cyclopropylpicolinic Acid: An oxidized form of 5-Cyclopropylpicolinimidamide.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the picolinimidamide structure. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
5-cyclopropylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H11N3/c10-9(11)8-4-3-7(5-12-8)6-1-2-6/h3-6H,1-2H2,(H3,10,11) |
Clé InChI |
MAXMROVPRMTSRM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(C=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


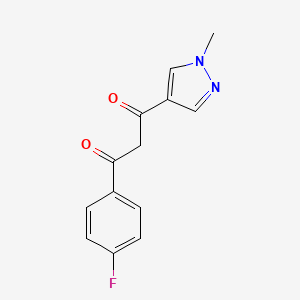

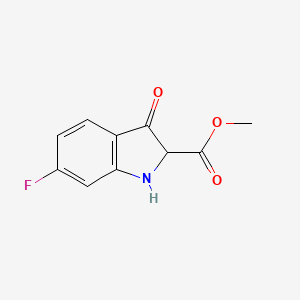

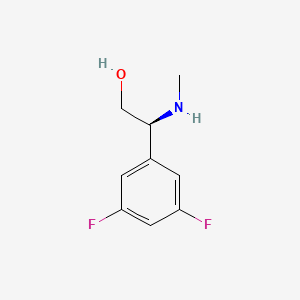

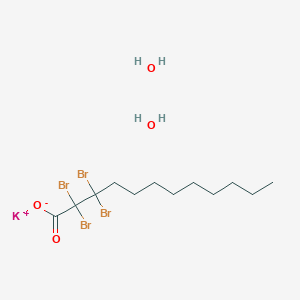

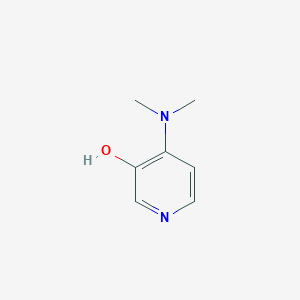
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)


![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
